N-Confused Porphyrin Cyclization Yield: 5-Alkyl Substitution Increases Isolated Yield by 3.3- to 3.8-Fold Over the Unsubstituted Parent
In a direct head-to-head comparison, the unsubstituted diformylpyrrole 13a (1H-pyrrole-2,4-dicarbaldehyde) was condensed with tripyrrane dicarboxylic acid 12 under identical 1% TFA-CH₂Cl₂ conditions followed by 0.1% FeCl₃ oxidation, yielding the hexaalkyl N-confused porphyrin 14a in only 16% isolated yield. In contrast, the 5-ethyl-substituted analog 13b produced the corresponding heptaalkyl porphyrin 14b in 53–61% isolated yield under the same protocol [1]. This 37–45 percentage-point yield differential demonstrates that the unsubstituted parent is markedly inferior for this specific macrocyclization; users targeting N-confused porphyrins should select the 5-alkyl analog unless the unsubstituted product is structurally required.
| Evidence Dimension | Isolated yield of N-confused porphyrin via 3+1 MacDonald condensation |
|---|---|
| Target Compound Data | 16% (unsubstituted diformylpyrrole 13a) |
| Comparator Or Baseline | 53–61% (5-ethyl-diformylpyrrole 13b) |
| Quantified Difference | 3.3- to 3.8-fold lower yield for the unsubstituted parent |
| Conditions | 1% TFA in CH₂Cl₂, oxidation with 0.1% FeCl₃, tripyrrane dicarboxylic acid 12 as co-reactant |
Why This Matters
Quantifies the dramatic yield penalty incurred when using the unsubstituted parent instead of a 5-alkyl-substituted analog, enabling cost-benefit analysis for procurement decisions in porphyrinoid research programs.
- [1] Lash, T.D.; Biamonte, D.M.; Porter, D.K. Conjugated Macrocycles Related to the Porphyrins. Part 16.1 Synthesis of Hexa- and Heptaalkyl-Substituted Inverted or N-Confused Porphyrins by the '3 + 1' Methodology. J. Org. Chem. 1999, 64, 7973-7982. View Source
